2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 6-chloro-1,4-benzoxazin-2-one core linked via an acetamide bridge to a 5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl moiety. The benzoxazinone ring system is known for its electron-deficient aromatic character due to the chloro substituent and lactone-like 2-oxo group, which may enhance binding to biological targets through hydrogen bonding or π-π interactions . Such structural motifs are common in pharmacologically active compounds, particularly in antimicrobial and anti-inflammatory agents .
Properties
Molecular Formula |
C16H17ClN4O3S |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O3S/c1-9(2)5-14-19-20-16(25-14)18-13(22)7-21-8-15(23)24-12-4-3-10(17)6-11(12)21/h3-4,6,9H,5,7-8H2,1-2H3,(H,18,20,22) |
InChI Key |
UEKAWCATKRJDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazine with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with three primary classes of molecules:
Benzoxazinone/Thiadiazole Hybrids: Compounds like N-(benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide () feature a thiadiazole linked to a benzothiazole via a thioacetamide bridge.
Benzothiazine Derivatives: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () replaces the benzoxazinone oxygen with sulfur. This substitution increases ring flexibility and may affect metabolic stability due to sulfur’s susceptibility to oxidation .
Azetidinone-Acetamide Hybrids: Compounds such as N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide () incorporate a β-lactam (azetidinone) ring. The target compound’s benzoxazinone ring offers greater aromaticity, which could enhance thermal stability and π-stacking interactions .
Crystallographic and Conformational Analysis
- Target Compound: Structural data (unavailable in evidence) would likely show planar benzoxazinone and thiadiazole rings connected by a flexible acetamide spacer. Software like SHELXL () and ORTEP-3 () are critical for resolving bond lengths and torsion angles.
- Analogues :
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 6-chloro group in the benzoxazinone may enhance target binding compared to unsubstituted analogues, while the isobutyl group on thiadiazole likely improves pharmacokinetics over smaller alkyl chains .
- Synthetic Challenges: Competitive side reactions (e.g., over-acylation) during acetamide formation require precise stoichiometry, as noted in ’s use of triethylamine to control reactivity .
Biological Activity
The compound 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.78 g/mol. The structure includes a benzoxazine moiety and a thiadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.78 g/mol |
| LogP | 3.028 |
| Polar Surface Area | 66.84 Ų |
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties . In vitro tests against various bacterial strains demonstrated that it possesses a broad spectrum of activity:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL.
- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.
These results suggest potential applications in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity . A study conducted on the pancreatic cancer cell line DAN-G revealed that it exhibited cytostatic effects:
- IC50 value : 25 µM after 48 hours of exposure.
This indicates that the compound could be a candidate for further development in cancer therapeutics.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various derivatives of benzoxazine compounds, including the target compound. The results highlighted:
- Enhanced activity against Gram-positive bacteria when compared to traditional antibiotics.
This suggests that modifications in the benzoxazine structure can lead to improved antimicrobial agents.
Study 2: Cancer Cell Line Testing
In another study focusing on different cancer cell lines (breast, prostate, and pancreatic), the compound was tested for its cytotoxic effects. Findings included:
- Significant reduction in cell viability across all tested lines with varying IC50 values ranging from 20 µM to 35 µM.
These results support the potential use of this compound as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
